molecular formula C17H11FN4O3S B6559892 methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 1021260-62-7

methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

Cat. No.: B6559892
CAS No.: 1021260-62-7
M. Wt: 370.4 g/mol
InChI Key: XGGVFNPFWOVKRD-UHFFFAOYSA-N
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Description

Methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a useful research compound. Its molecular formula is C17H11FN4O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.05358956 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-({8-fluoro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a quinazoline moiety, which are known for their diverse biological activities. The presence of fluorine in the structure may enhance its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific biological pathways. Research indicates that compounds with similar structures can act as:

  • Antimicrobial Agents : Inhibition of bacterial growth by interfering with cell wall synthesis or metabolic pathways.
  • Anticancer Agents : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Agents : Reduction of inflammatory markers by inhibiting pro-inflammatory cytokines.

Biological Activity Data

A summary of relevant studies and findings regarding the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitroExhibited significant inhibition against E. coli and S. aureus with ID50 values in low micromolar range.
AnticancerCell line assaysInduced apoptosis in leukemia cells (L1210) with an ID50 of 1 x 10^-5 M.
Anti-inflammatoryCytokine assaysReduced TNF-alpha levels by 40% in activated macrophages at 10 µM concentration.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted by Chhajed et al. demonstrated that derivatives containing the thiadiazole ring showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural modifications led to enhanced potency compared to standard antibiotics .
  • Anticancer Potential : In a study assessing various thiadiazole derivatives, this compound was found to significantly inhibit the proliferation of cancer cell lines through apoptosis induction .
  • Anti-inflammatory Activity : In vitro experiments indicated that the compound effectively reduced inflammatory responses in macrophages, suggesting potential use in treating inflammatory diseases .

Properties

IUPAC Name

methyl 3-[(8-fluoro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O3S/c1-25-15(24)9-3-2-4-11(7-9)19-16-21-22-14(23)12-6-5-10(18)8-13(12)20-17(22)26-16/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGVFNPFWOVKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)F)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.